2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE
Description
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-3-23-16-4-6-17(7-5-16)24-14-18(21)19-15-8-10-20(11-9-15)12-13-22-2/h4-7,15H,3,8-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWQUIZWDCBKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE typically involves multiple steps, including the preparation of intermediate compounds. The process begins with the synthesis of 4-ethoxyphenol, which is then reacted with epichlorohydrin to form 4-ethoxyphenoxy-2,3-epoxypropane. This intermediate is further reacted with 1-(2-methoxyethyl)piperidine to yield the final product, this compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The table below compares the target compound with structurally related acetamide derivatives:
Functional and Pharmacological Insights
Substituent Effects on Bioactivity: The ethoxyphenoxy group in the target compound likely enhances lipophilicity compared to phenylpropanamide () or pyridine/thiophene substituents (). This could improve membrane permeability but may reduce aqueous solubility. Goxalapladib () incorporates a trifluoromethylbiphenyl group and a naphthyridine core, which are associated with enhanced metabolic stability and high-affinity binding to phospholipase A2 enzymes in atherosclerosis. The target compound lacks these fluorinated motifs, suggesting divergent therapeutic targets.
Piperidine Modifications :
- The 2-methoxyethyl group on the piperidine nitrogen is a conserved feature across multiple analogs (–5). This moiety may optimize pharmacokinetics by balancing solubility and blood-brain barrier penetration.
Heterocyclic vs. In contrast, the ethoxyphenoxy group in the target compound may engage in hydrophobic interactions or act as a steric hindrance element.
Research Findings and Implications
- : The phenylpropanamide analog demonstrates the role of aromatic amides in modulating intermediate reactivity during drug synthesis. Its lack of ethoxy groups may limit its utility in targets requiring extended hydrophobic interactions.
- : Goxalapladib’s clinical success in atherosclerosis highlights the importance of fluorinated aromatic systems for target engagement and durability. The target compound’s ethoxyphenoxy group may offer a less metabolically stable but more tunable alternative.
- –5: Heterocyclic substituents (pyridine, thiophene) in these analogs suggest versatility in scaffold design for neurological or anti-inflammatory applications. The target compound’s ethoxyphenoxy group could provide a novel binding profile for unexplored targets.
Biological Activity
2-(4-Ethoxyphenoxy)-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide, also known by its IUPAC name N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-ethoxyphenoxy)acetamide, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.4 g/mol. The compound features a piperidine ring, an ethoxyphenoxy group, and an acetamide functional group, which contribute to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₂O₄ |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 953931-52-7 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Intermediate : Starting from 4-piperidone, the piperidine ring is synthesized.
- Introduction of the Methoxyethyl Group : Alkylation reactions using 2-methoxyethyl chloride introduce the methoxyethyl group.
- Attachment of the Ethoxyphenoxy Group : Etherification reactions using 4-ethoxyphenol facilitate the attachment of the ethoxyphenoxy group.
- Formation of the Acetamide Linkage : The final acetamide linkage is formed through acylation reactions with acetic anhydride or acetyl chloride.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains.
Antimicrobial Activity
Studies have shown that derivatives of this compound demonstrate effectiveness against various pathogenic bacteria and fungi. For instance:
- Bacterial Inhibition : The compound has been evaluated for its inhibitory effects on Gram-positive and Gram-negative bacteria, showing promising results in reducing bacterial growth.
- Antifungal Properties : It has also been tested against Candida species, indicating potential as an antifungal agent.
The biological activity of this compound may involve:
- Receptor Binding : The compound may interact with specific receptors or enzymes in microbial cells, disrupting their normal function.
- Signal Transduction Modulation : It could modulate signaling pathways critical for microbial survival and proliferation.
Case Studies
Several studies have reported on the biological evaluation of similar compounds:
- Study on Piperidine Derivatives : A study published in ResearchGate explored various piperidine derivatives, including those similar to our compound, highlighting their potential as therapeutic agents due to their diverse biological activities .
- X-ray Characterization and Evaluation : Another research focused on the synthesis and characterization of related compounds, providing insights into structure-activity relationships that could inform future studies on this compound .
Q & A
Q. What guidelines govern the use of this compound in preclinical studies to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
